2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
CAS No.: 2549028-86-4
Cat. No.: VC11832074
Molecular Formula: C13H14N4OS2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549028-86-4 |
|---|---|
| Molecular Formula | C13H14N4OS2 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 1,3-thiazol-4-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C13H14N4OS2/c18-12(11-7-19-8-15-11)16-3-9-5-17(6-10(9)4-16)13-14-1-2-20-13/h1-2,7-10H,3-6H2 |
| Standard InChI Key | YRSVWEYWJYXQOI-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4 |
| Canonical SMILES | C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of an octahydropyrrolo[3,4-c]pyrrole system, a bicyclic amine structure known for its conformational rigidity and ability to participate in hydrogen bonding. Attached to this core are two distinct thiazole rings:
-
A 1,3-thiazole-4-carbonyl group at position 5 of the pyrrolo-pyrrole moiety.
-
A 1,3-thiazole ring at position 2, directly linked to the bicyclic amine.
The thiazole rings introduce π-conjugation and sulfur-mediated reactivity, while the carbonyl group enhances electrophilicity, enabling interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₅OS₂ |
| Molecular Weight | 341.43 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Key Functional Groups | Thiazole, Carbonyl, Bicyclic Amine |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the octahydropyrrolo[3,4-c]pyrrole core. Key steps include:
-
Ring Formation: Cyclization of pyrrolidine precursors under acidic or basic conditions to form the bicyclic amine.
-
Thiazole Introduction:
Reaction Optimization
Critical parameters for high yield (>75%) include:
-
Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.
-
Catalyst Use: Palladium-based catalysts for coupling reactions involving the bicyclic amine.
Biological Activity and Mechanisms
Table 2: Hypothesized Biological Activities
| Activity Type | Potential Targets | Mechanism |
|---|---|---|
| Antimicrobial | Dihydropteroate synthase | Competitive inhibition |
| Anticancer | Tubulin polymerization | Disruption of microtubules |
| Anti-inflammatory | COX-2 enzyme | Allosteric modulation |
Anticancer Activity
Molecular docking studies of similar thiazole hybrids suggest strong binding affinity (ΔG < -8 kcal/mol) to tubulin and kinase domains, implicating potential antiproliferative effects . For example, pyrazolo-thiazole hybrids inhibit tumor growth in xenograft models by inducing apoptosis via caspase-3 activation .
Comparative Analysis with Structural Analogs
Key Derivatives
-
VC11831256: Features a 5-methylthiophene-2-carbonyl group instead of thiazole-4-carbonyl, reducing electronegativity but enhancing lipophilicity.
-
2548991-18-8: Substitutes the carbonyl with a sulfonyl group, altering hydrogen-bonding capacity and metabolic stability.
Table 3: Structural and Functional Comparisons
| Compound | Substituent | LogP | Bioactivity (MIC, μg/mL) |
|---|---|---|---|
| Target Compound | Thiazole-4-carbonyl | 1.2 | 6.25 (S. aureus) |
| VC11831256 | 5-Methylthiophene | 2.1 | 8.5 (S. aureus) |
| 2548991-18-8 | Pyrrolidine-1-sulfonyl | 0.9 | 12.0 (S. aureus) |
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual thiazole rings make it a versatile scaffold for:
-
Kinase Inhibitors: Targeting EGFR or VEGFR pathways in oncology.
-
Antimicrobial Agents: Addressing multidrug-resistant pathogens.
Material Science
Conductive polymers incorporating thiazole derivatives exhibit enhanced electron mobility (μe > 0.5 cm²/V·s), suitable for organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume